N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound belongs to the chromene-carboxamide class, characterized by a 4-oxo-4H-chromene-2-carboxamide core linked to a sulfamoylphenyl group substituted with benzyl(methyl)amine. Its molecular formula is C₂₅H₂₂N₂O₅S (molecular weight: 462.52 g/mol) .
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-26(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)25-24(28)23-15-21(27)20-9-5-6-10-22(20)31-23/h2-15H,16H2,1H3,(H,25,28) |
InChI Key |
PATMJOBIWWWCRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also referred to as D103-1967, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C26H24N2O5S. The compound features a chromene core linked to a sulfamoyl group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 874399-44-7 |
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. The presence of the benzyl(methyl)sulfamoyl moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar sulfamoyl derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.
Anticancer Activity
The chromene framework has been associated with anticancer properties. For instance, derivatives of chromene have demonstrated the ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . Preliminary studies suggest that this compound may similarly affect cancer cell lines.
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors . For example, it may inhibit certain kinases or enzymes involved in tumor progression or bacterial metabolism. The structural analysis indicates that intramolecular hydrogen bonding within the compound could enhance its binding affinity to target sites .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and colon cancer cells .
Comparative Analysis
A comparative study involving related compounds highlighted that modifications in the chromene structure significantly influence biological activity. For instance, variations in substituents on the phenyl ring resulted in differing levels of antimicrobial and anticancer efficacy, indicating that structural optimization is key for enhancing therapeutic potential .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the chromene family, characterized by a fused benzene and pyran ring. Its structure includes a sulfamoyl group, which enhances its biological activity, making it a subject of interest in drug development.
- Molecular Formula : C26H24N2O5S
- Molecular Weight : 476.5 g/mol
- IUPAC Name : N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- CAS Number : 879566-05-9
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
| Study | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| 3-carboxy-coumarin sulfonamides | Breast Cancer | Inhibition of HDAC6 activity | |
| D103-1967 (similar structure) | Various Tumors | Cytotoxic effects observed |
The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
Antimicrobial Properties
The sulfamoyl group within the compound has been linked to antimicrobial activities. Studies suggest that similar sulfamoyl derivatives can effectively combat bacterial infections, making them valuable in developing new antibiotics.
| Study | Compound | Bacteria Tested | Result |
|---|---|---|---|
| Benzamide derivatives | E. coli, S. aureus | Significant inhibition observed |
Material Science Applications
This compound's unique structure allows it to be utilized in creating advanced materials, such as polymers and nanocomposites. Its ability to form stable complexes with metal ions has potential applications in catalysis and sensor technology.
Polymer Synthesis
The compound can serve as a monomer or additive in polymer chemistry, enhancing the thermal and mechanical properties of polymers.
| Application | Polymer Type | Enhancement |
|---|---|---|
| Coatings | Epoxy | Improved durability |
| Composites | Thermoplastics | Increased strength |
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound could inhibit cell growth in several cancer lines through HDAC inhibition, suggesting a pathway for developing new anticancer therapies.
- Antimicrobial Studies : Research on related sulfamoyl compounds revealed promising results against multiple bacterial strains, indicating potential for new antibiotic formulations.
- Material Innovations : Investigations into its use in polymer synthesis have shown that incorporating this compound can significantly enhance the properties of the resulting materials.
Comparison with Similar Compounds
Structural Analogues of Chromene-Carboxamides
Key Observations :
Functional Analogues with Different Cores
Key Observations :
- Core Structure Impact : The target compound’s chromene core differs from 1,3,4-oxadiazoles (LMM5/LMM11) and pyrazoles, which are associated with distinct biological pathways. For example, oxadiazoles like LMM5 inhibit thioredoxin reductase in fungi , while chromenes may target kinases or DNA-interacting proteins.
- Sulfamoyl Role : Despite structural differences, the sulfamoyl group is a common pharmacophore, suggesting its importance in binding to sulfonamide-sensitive enzymes or receptors .
Physicochemical and Pharmacological Comparisons
A. Solubility and Lipophilicity :
- Chloro/methyl substitutions on chromene () may reduce solubility due to increased hydrophobicity .
Q & A
Q. How to identify protein targets using chemoproteomic approaches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
